

Preliminary Toxicity and Safety Profile of Alectrol: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Alectrol**

Cat. No.: **B1230893**

[Get Quote](#)

Disclaimer: No publicly available data from preclinical or clinical studies regarding the toxicity and safety profile of **Alectrol** as a pharmaceutical agent for human or animal use has been identified. The information presented herein is based on the current scientific literature, which characterizes **Alectrol** as a strigolactone, a class of plant hormones.

Introduction

Alectrol is a naturally occurring compound classified as a strigolactone.^{[1][2]} Strigolactones are a class of phytohormones that play a crucial role in plant development, including the regulation of shoot branching and root architecture.^{[3][4]} They are also known to act as signaling molecules in the rhizosphere, mediating symbiotic interactions between plants and arbuscular mycorrhizal fungi, and inducing the germination of parasitic plant seeds.^{[4][5]} The name "Alectrol" is associated with its isolation from plants that are hosts to parasitic weeds of the genus Alectra.^[6] To date, the scientific literature on **Alectrol** is exclusively within the domain of plant biology and agricultural science. There is no indication of its investigation for therapeutic purposes, and consequently, no toxicological data relevant to drug development is available.

Preclinical Safety and Toxicity Data

A comprehensive search of scientific databases and regulatory agency websites yielded no results for preclinical safety and toxicity studies on **Alectrol**. Therefore, key toxicological endpoints such as acute toxicity (e.g., LD50), repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity have not been assessed.

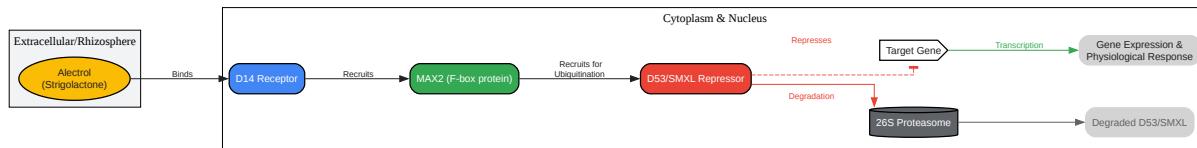
Table 1: Summary of Quantitative Toxicity Data for **Alectrol**

Parameter	Value	Species	Route of Administration	Reference
LD50	No data available	N/A	N/A	N/A
NOAEL	No data available	N/A	N/A	N/A

N/A: Not Applicable

Mechanism of Action and Signaling Pathway

In plants, the mechanism of action for strigolactones, including **Alectrol**, is well-characterized. The signaling cascade is initiated by the binding of the strigolactone molecule to the D14 receptor, an α/β -hydrolase.^{[7][8]} This binding event induces a conformational change in the D14 protein, facilitating its interaction with the F-box protein MAX2 (also known as D3 in rice).^{[1][8]} This complex then recruits transcriptional repressors of the D53/SMXL family.^{[5][7]} The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the D53/SMXL repressors by the 26S proteasome.^{[4][7]} The degradation of these repressors allows for the transcription of downstream target genes that regulate various aspects of plant growth and development.^{[3][4]}


Experimental Protocols

As no toxicity studies have been published, there are no experimental protocols for the safety assessment of **Alectrol** to report.

Visualizations

Strigolactone Signaling Pathway

The following diagram illustrates the established signaling pathway for strigolactones in plants, which is the biological context in which **Alectrol** is understood to function.

[Click to download full resolution via product page](#)

Caption: Generalized strigolactone signaling pathway in plants.

Conclusion

The current body of scientific literature focuses on the role of **Alectrol** as a strigolactone in plant biology. There is a complete absence of data regarding its safety and toxicity in animal models or humans. For researchers and drug development professionals, this indicates that **Alectrol** is a compound with a well-defined biological function in plants but an entirely unknown pharmacological and toxicological profile. Any consideration of **Alectrol** for non-plant applications would necessitate a full suite of preclinical toxicity and safety studies, starting with fundamental in vitro and in vivo assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Emerging Roles of Strigolactones in Plant Responses to Stress and Development [frontiersin.org]

- 2. Emerging Roles of Strigolactones in Plant Responses to Stress and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Preliminary Toxicity and Safety Profile of Alectrol: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230893#preliminary-toxicity-and-safety-profile-of-alectrol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com